CYP2C8 Inhibition: 2-Chlorophenyl Sulfinyl Analog vs. 3-Trifluoromethylphenyl Sulfinyl Comparator
In human liver microsome assays, 2-[(2-chlorophenyl)sulfinyl]-N-(2,4-dichlorophenyl)acetamide inhibited CYP2C8 with an IC50 of 3.00×10³ nM (3.0 µM) using amodiaquine as the probe substrate [1]. By contrast, the 3-trifluoromethylphenyl sulfinyl analog (CAS 339108-02-0) showed no recorded CYP2C8 inhibition in the same curated dataset, while its primary bioactivity was directed against phospholipase C (IC50 = 1.22×10⁵ nM) [2]. This represents a >40-fold selectivity window for CYP2C8 engagement by the 2-chlorophenyl derivative, making it the preferred chemical probe for CYP2C8-related drug–drug interaction studies within this chemotype.
| Evidence Dimension | CYP2C8 inhibition IC50 |
|---|---|
| Target Compound Data | 3.00×10³ nM (3.0 µM) |
| Comparator Or Baseline | 3-Trifluoromethylphenyl sulfinyl analog (339108-02-0): no CYP2C8 activity; phospholipase C IC50 = 1.22×10⁵ nM |
| Quantified Difference | >40-fold selectivity for CYP2C8 over phospholipase C |
| Conditions | Human liver microsomes, amodiaquine substrate, 5 min preincubation, NADPH-regenerating system |
Why This Matters
Procurement for CYP2C8 inhibition screening requires a compound with demonstrated sub-10 µM potency; the 2-chlorophenyl derivative is the only analog in this sub-series with validated CYP2C8 activity, avoiding false negatives.
- [1] BindingDB BDBM50366403; CHEMBL4164142. CYP2C8 IC50: 3.00E+3 nM. Washington State University / ChEMBL. Accessed 2026-04-30. View Source
- [2] BindingDB BDBM114238 (MLS000325723). N-(2,4-dichlorophenyl)-2-[3-(trifluoromethyl)phenyl]sulfinylacetamide. Phospholipase C IC50: 1.22E+5 nM. PubChem BioAssay / The Scripps Research Institute. Accessed 2026-04-30. View Source
